molecular formula C10H10F2O2 B2395256 3-(Difluoromethyl)-4,5-dimethylbenzoic acid CAS No. 2092128-73-7

3-(Difluoromethyl)-4,5-dimethylbenzoic acid

Cat. No. B2395256
CAS RN: 2092128-73-7
M. Wt: 200.185
InChI Key: UXQZCRSERTZMPE-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI). It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves several steps. The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto. The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom. This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .


Molecular Structure Analysis

The molecular structure of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid include the reaction of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring, and finally hydrolysis with sodium hydroxide .


Physical And Chemical Properties Analysis

The molecular formula of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is C6H6F2N2O2, and its molecular weight is 176.12 .

Mechanism of Action

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is used as an intermediate in the synthesis of fungicides that act by inhibiting succinate dehydrogenase (SDHI), a key enzyme in the tricarboxylic acid cycle .

Safety and Hazards

Safety measures for handling 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, with the development of multiple difluoromethylation reagents. Future research may focus on the development of stereoselective difluoromethylation methods, as well as the precise site-selective installation of CF2H onto large biomolecules such as proteins .

properties

IUPAC Name

3-(difluoromethyl)-4,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-5-3-7(10(13)14)4-8(6(5)2)9(11)12/h3-4,9H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQZCRSERTZMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-4,5-dimethylbenzoic acid

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